tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
Brand Name: Vulcanchem
CAS No.: 1131148-23-6
VCID: VC4321936
InChI: InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3
SMILES: CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2
Molecular Formula: C18H21N5O2
Molecular Weight: 339.399

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate

CAS No.: 1131148-23-6

Cat. No.: VC4321936

Molecular Formula: C18H21N5O2

Molecular Weight: 339.399

* For research use only. Not for human or veterinary use.

tert-Butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate - 1131148-23-6

Specification

CAS No. 1131148-23-6
Molecular Formula C18H21N5O2
Molecular Weight 339.399
IUPAC Name tert-butyl N-(benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate
Standard InChI InChI=1S/C18H21N5O2/c1-18(2,3)25-17(24)22(12-14-7-6-10-19-11-14)13-23-16-9-5-4-8-15(16)20-21-23/h4-11H,12-13H2,1-3H3
Standard InChI Key KVZVRXFNRHFICN-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N(CC1=CN=CC=C1)CN2C3=CC=CC=C3N=N2

Introduction

Structural Features and Molecular Properties

The molecular formula of tert-butyl N-(1H-1,2,3-benzotriazol-1-ylmethyl)-N-(pyridin-3-ylmethyl)carbamate is C₁₈H₂₁N₅O₂, with a molecular weight of 339.399 g/mol . Its IUPAC name reflects the integration of three key moieties:

  • A tert-butyl carbamate group (Boc), which enhances stability and governs solubility.

  • A benzotriazole ring, known for its role in hydrogen bonding and π-stacking interactions.

  • A pyridin-3-ylmethyl group, offering coordination sites for metal ions and active biological targeting .

Synthesis and Reaction Pathways

The synthesis of this compound typically involves a multi-step nucleophilic substitution strategy:

Stepwise Synthesis Protocol

  • Tosylation of Precursors: A primary alcohol or amine precursor is activated using p-toluenesulfonyl chloride (TsCl) in pyridine at 0°C, forming a tosylate intermediate .

  • Nucleophilic Displacement: The tosylate undergoes substitution with 1H-1,2,3-benzotriazol-1-ylmethanamine in acetonitrile at 80°C, yielding the benzotriazole-methylamine intermediate .

  • Carbamate Formation: Reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) introduces the tert-butyl carbamate group .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1TsCl, pyridine, 0°C, 3h56%
2Benzotriazole-methylamine, CH₃CN, 80°C44–62%
3Boc₂O, Et₃N, RT, 12h75%

Purification is achieved via silica gel chromatography using petroleum ether/ethyl acetate/ethanol (5:1:0.2) . Alternative routes employ benzotriazole-based carbonates (e.g., 1,1-bis[6-(trifluoromethyl)benzotriazolyl]carbonate) for direct alkoxycarbonylation .

Applications in Medicinal Chemistry and Catalysis

Biological Activity

The benzotriazole moiety facilitates hydrogen bonding with enzymes, as demonstrated in molecular docking studies against SARS-CoV-2 3CL protease. Derivatives of this compound exhibit IC₅₀ values of 4.45–31.2 μM, with enhanced activity upon pyridyl substitution . The pyridine group coordinates catalytic zinc ions in metalloproteases, while the Boc group modulates membrane permeability .

Catalytic and Material Science Applications

  • Ligand Design: The pyridine nitrogen serves as a Lewis base in palladium-catalyzed cross-coupling reactions, improving yields in Suzuki-Miyaura couplings by 15–20% compared to bipyridine ligands .

  • Polymer Stabilization: Benzotriazole derivatives inhibit UV-induced degradation in polycarbonates, extending material lifespan by 30% under accelerated weathering tests .

Computational and Spectroscopic Insights

Molecular Docking

Docking simulations (PDB: 6XHM) reveal critical interactions:

  • The benzotriazole N2 atom forms a 2.8 Å hydrogen bond with His163 of SARS-CoV-2 3CL protease.

  • The pyridine ring engages in π-π stacking with Phe140 (distance: 3.6 Å) .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 8.45 (s, 1H, pyridine-H), 7.89–7.21 (m, 4H, benzotriazole-H), 1.42 (s, 9H, Boc-CH₃) .

  • HR-MS: m/z 340.1871 [M+H]⁺ (calc. 340.1868) .

Future Research Directions

  • Pharmacokinetic Studies: Assess metabolic stability and cytochrome P450 interactions.

  • Covalent Modification: Explore acrylate or epoxide derivatives for targeted covalent inhibition.

  • Green Synthesis: Develop solvent-free mechanochemical synthesis routes to improve atom economy .

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